1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-6-3-1-2-4-7(6)10-12(9)8(11(14)15)5-17(10)16/h1-4,8,10H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMCOFXJWRAKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(S1=O)C3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of L-cysteine methyl ester with 2-carboxybenzaldehyde, followed by thermolysis in acetic anhydride to yield the desired product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification to form methyl or ethyl esters, which are precursors for further functionalization :
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Esterification : Treatment with methanol and catalytic acid yields the methyl ester (e.g., PubChem CID 444704) .
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Hydrolysis : Basic conditions (e.g., NaOH) regenerate the carboxylic acid.
| Reaction | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄ | Methyl ester | >95% | |
| Hydrolysis | NaOH, H₂O | Carboxylic acid | Quantitative |
[3+2] Cycloaddition Reactions
The thiazolo ring participates in cycloaddition reactions with electron-deficient alkenes or alkynes, forming pyrrolidine-fused derivatives :
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Example : Reaction with dimethyl acetylenedicarboxylate (DMAD) under flow conditions yields pyrrolidine adducts with high regio- and diastereoselectivity .
| Dipolarophile | Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| DMAD | TFA, continuous flow | Pyrrolidine-fused derivative | >20:1 dr | |
| Nitrostyrenes | AgOAc, Et₃N | 3,4-Dihydropyrrolo[2,1-a]isoquinolines | Single isomer |
Decarboxylation and Ring Modifications
Decarboxylation occurs under thermal or acidic conditions, leading to ring contraction or expansion:
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Thermal Decarboxylation : At 200°C, the carboxylic acid group is lost, forming 9b-phenyl-2,3-dihydrothiazolo[2,3-a]isoindole .
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Oxidative Decarboxylation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes oxidation, yielding spirocyclic derivatives .
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution or cross-coupling:
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Bromination : NBS (N-bromosuccinimide) selectively brominates the thiazole ring at the 5-position .
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Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups .
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, CCl₄ | 5-Bromo-thiazolo-isoindole | 65% | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-substituted derivative | 50–75% |
Biological Activity and Derivatization
Derivatives exhibit heparanase inhibitory and anti-angiogenic activity :
| Derivative | Biological Activity | IC₅₀/Potency | Reference |
|---|---|---|---|
| 9c (Propylamino analog) | Heparanase inhibition | 200 nM | |
| 14 (Chlorophenyl analog) | Anti-angiogenic | 50% reduction in tumor growth (in vivo) |
Scientific Research Applications
Overview
1,5-Dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is a heterocyclic compound characterized by its unique fused ring system combining thiazole and isoindole structures. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
Drug Development Potential
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications. Notably:
- Mechanism of Action : Similar compounds have been shown to bind to DNA and interact with enzymes such as topoisomerase II. These interactions can lead to DNA strand breaks and subsequent cell death, making it a candidate for cancer therapy .
- Analgesic and Anti-inflammatory Activities : Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or chronic pain .
Materials Science
New Material Development
The heterocyclic nature of this compound allows for the exploration of novel materials with unique electronic and optical properties. The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its versatility in creating new materials for applications in electronics and photonics .
Biological Studies
Probing Biological Processes
This compound can serve as a molecular probe in biological studies to explore various interactions at the molecular level. Its potential to modulate biological pathways makes it useful in research focused on understanding disease mechanisms and developing new therapeutic strategies.
Table 1: Comparison of this compound with Related Compounds
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Fused thiazole and isoindole rings | Potential anticancer activity | Drug development |
| Indole Derivatives | Indole ring structure | Antimicrobial properties | Pharmaceuticals |
| Thiazole Derivatives | Thiazole ring structure | Antimicrobial and anticancer properties | Drug development |
Case Studies
- Antiviral Activity : A study highlighted the antiviral properties of isoindole derivatives similar to this compound. It was found that these compounds effectively inhibited viral replication in vitro .
- COX Inhibitors : Research on related compounds showed promising results as cyclooxygenase inhibitors (COX-1/COX-2), indicating potential use in managing pain and inflammation .
Mechanism of Action
The mechanism of action of 1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds have been shown to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA strand breaks and cell death . The exact pathways and targets may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole/Isoindole Cores
Compound A: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid ()
- Structural Differences: Replaces the isoindole-dione with an indole-carboxylic acid moiety.
- Synthesis: Synthesized via refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indole derivatives in acetic acid (yield: 70–85%).
- Functional Groups : Contains a C=S group (IR: 1308 cm⁻¹, ) and a nitroaryl substituent (IR: 1380 cm⁻¹), which are absent in the target compound.
Compound B : 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acid ()
- Structural Differences: Features a thiazolidinone ring (with a ketone and thione group) instead of the thiazolo-isoindole system.
- Synthesis : Requires sodium acetate and acetic acid under reflux (2.5 h), similar to the target compound’s synthetic conditions.
Physicochemical and Spectroscopic Data
Stability and Degradation
- The target compound’s fused ring system likely improves thermal stability compared to monocyclic analogues (e.g., Compound A, m.p. 190.9°C).
Biological Activity
1,5-Dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is a heterocyclic compound notable for its complex bicyclic structure. This compound features a thiazole ring fused with an isoindole moiety, contributing to its unique chemical properties and biological activities. Its molecular formula is C₁₁H₉N₁O₄S, with a molecular weight of 251.26 g/mol. The presence of two carbonyl groups and a carboxylic acid functional group enhances its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to bind to DNA and inhibit enzymes such as topoisomerase II, leading to DNA strand breaks and subsequent cell death .
Interaction Studies
Research has shown that this compound exhibits binding affinity with specific molecular targets. For instance, it has been studied for its potential as an inhibitor of heparanase, an enzyme implicated in cancer progression and metastasis .
Biological Activities
The compound's biological activities include:
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole-bearing compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance antiproliferative activity .
- Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial properties. The carboxylic acid moiety is crucial for enhancing these activities by facilitating interactions with bacterial targets .
Case Studies and Research Findings
A variety of studies have examined the biological profile of related compounds:
- Heparanase Inhibition : A study highlighted the effectiveness of certain isoindole derivatives in inhibiting heparanase with IC50 values ranging from 200 to 500 nM. This suggests a potential pathway for developing new therapeutic agents targeting cancer metastasis .
- Anticancer Properties : Research on thiazole derivatives has demonstrated their efficacy against various cancer cell lines. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₉N₁O₄S | Contains two carbonyl groups; potential heparanase inhibitor |
| 5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid | C₁₁H₉N₁O₃S | Lacks one carbonyl group; shows cytotoxicity in similar assays |
| Thiazolo[2,3-a]isoindoles | Varies | Broader class; varying substituents affect biological activity |
Q & A
Q. What are the established synthetic routes for 1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid?
The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or aminothiazole precursors in acetic acid with sodium acetate as a catalyst. For example:
- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid (3–5 h) yields thiazolo-isoindole derivatives .
- Method B : Using thiourea derivatives with chloroacetic acid under similar conditions produces structurally analogous compounds . Recrystallization from DMF/acetic acid mixtures is often employed for purification .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Resolves aromatic protons and confirms cyclization by identifying deshielded protons in the thiazolo-isoindole ring.
- IR Spectroscopy : Detects carbonyl stretches (1,5-dioxo groups at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3000 cm⁻¹) .
- X-ray Crystallography : Validates the fused bicyclic structure and stereochemistry, though challenges arise due to low solubility .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Loading : Sodium acetate (1.0–2.0 equiv) in acetic acid enhances imine formation and cyclization .
- Reflux Duration : Extended reflux (3–5 h vs. 2.5 h) improves conversion but risks decomposition; monitoring via TLC is recommended .
- Solvent Choice : Acetic acid acts as both solvent and proton donor, but DMF mixtures aid in recrystallization .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence synthetic yields and byproduct formation?
Substituents on the thiazole or indole moieties (e.g., aryl groups) alter reaction kinetics. For instance:
- Electron-withdrawing groups on 2-aryl-aminothiazol-4(5H)-one reduce nucleophilicity, requiring longer reflux times .
- Bulky substituents may sterically hinder cyclization, leading to unreacted intermediates or dimerization byproducts. HPLC-MS is critical for identifying such impurities .
Q. What computational strategies can model the compound’s reactivity in metal coordination studies?
Density Functional Theory (DFT) simulations predict binding affinities for metal ions (e.g., Sn²⁺) by analyzing electron density at the carboxylic acid and thiazole nitrogen sites. Experimental validation via UV-Vis and cyclic voltammetry aligns with theoretical coordination geometries .
Q. How can discrepancies in spectral data between synthetic batches be resolved?
Contradictions often arise from:
- Tautomerism : The thiazolo-isoindole system may exist in keto-enol forms, causing NMR signal splitting. Variable-temperature NMR or deuterated DMSO can stabilize the dominant tautomer .
- Crystallization Solvents : Polymorphs formed in acetic acid vs. DMF exhibit distinct melting points and XRD patterns. Slower cooling rates favor pure crystalline phases .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Catalyst | Time (h) | Yield Range | Reference |
|---|---|---|---|---|---|
| A | 2-Aminothiazol-4(5H)-one + 3-formyl-indole | NaOAc (2.0 equiv) | 3–5 | 60–75% | |
| B | Thiourea + chloroacetic acid | NaOAc (1.0 equiv) | 3–5 | 50–65% | |
| C | 2-Thioxo-thiazolidin-4-one | NaOAc (1.0 equiv) | 2.5–3 | 70–80% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
